Comparative MCH1R Antagonist Affinity: 3-Methyl Substitution vs. Unsubstituted Imidazo[1,2-a]pyridine Core
In a medicinal chemistry campaign targeting melanin-concentrating hormone receptor 1 (MCH1R), introduction of a methyl substituent at the 3-position of the imidazo[1,2-a]pyridine core resulted in a significant improvement in MCH1R binding affinity compared to the unsubstituted parent scaffold. This SAR finding directly informs the potential utility of the 6-methyl substitution pattern present in the target compound [1].
| Evidence Dimension | MCH1R binding affinity (qualitative improvement) |
|---|---|
| Target Compound Data | Class-level inference based on methyl-substituted imidazo[1,2-a]pyridine derivatives |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine core |
| Quantified Difference | Significant improvement in MCH1R affinity (exact fold-change not reported in abstract) |
| Conditions | In vitro radioligand binding assay using CHO cells expressing human MCH1R |
Why This Matters
This class-level SAR demonstrates that methyl substitution on the imidazo[1,2-a]pyridine core is a critical determinant of target engagement, making the 6-methyl analog a distinct and non-interchangeable tool for MCH1R-related research.
- [1] Hiroyuki Kishino et al., 'Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists,' Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4063-4067. View Source
